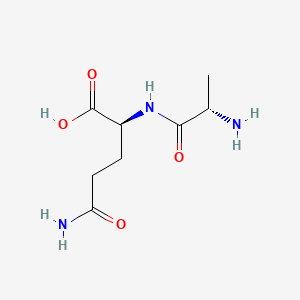

l-Alanyl-l-glutamine

Descripción general

Descripción

La alanil glutamina es un dipéptido compuesto por los aminoácidos alanina y glutamina. Se utiliza ampliamente en la suplementación dietética, la nutrición parenteral y el cultivo celular debido a su estabilidad y solubilidad. Este compuesto es particularmente valioso porque puede resistir los procedimientos de esterilización, a diferencia de la glutamina libre, que se degrada en soluciones acuosas .

Rutas de Síntesis y Condiciones de Reacción:

- Un método implica la reacción de N-(α-cloro)-propionil-glutamina con un compuesto de hidrazina para obtener alanil glutamina bruta. Este producto bruto se mezcla luego con metanol anhidro para formar una torta de filtro, que se disuelve en agua, se calienta y luego se agrega etanol. La solución se enfría para producir alanil glutamina pura .

- Otro enfoque utiliza Escherichia coli inmovilizada que expresa acetiltransferasa de éster de aminoácido. Este método implica la incrustación de las bacterias recombinantes en cuentas de alginato de calcio, que luego se utilizan en un reactor tubular para la producción continua .

Métodos de Producción Industrial:

- La producción industrial de alanil glutamina a menudo emplea métodos biotecnológicos debido a su eficiencia y estabilidad. El uso de células inmovilizadas en un sistema de producción continuo es una práctica común, lo que garantiza una alta productividad y estabilidad .

Tipos de Reacciones:

- La alanil glutamina principalmente se somete a hidrólisis, descomponiéndose en sus aminoácidos constituyentes, alanina y glutamina .

- También puede participar en reacciones de formación de enlaces peptídicos, donde puede incorporarse a cadenas peptídicas más grandes.

Reactivos y Condiciones Comunes:

- La hidrólisis normalmente requiere soluciones acuosas y puede ser catalizada por enzimas o condiciones ácidas/básicas.

- La formación de enlaces peptídicos a menudo implica reactivos de acoplamiento como carbodiimidas en presencia de grupos protectores para evitar reacciones secundarias.

Principales Productos:

- Los productos primarios de las reacciones de alanil glutamina son alanina y glutamina, que son aminoácidos esenciales involucrados en varios procesos metabólicos .

Química:

- La alanil glutamina se utiliza como una fuente estable de glutamina en la investigación química, particularmente en estudios que involucran la síntesis de péptidos y el metabolismo de aminoácidos .

Biología:

- En el cultivo celular, la alanil glutamina es preferible a la glutamina libre debido a su estabilidad. Proporciona un suministro constante de glutamina, que es crucial para el crecimiento y la función celular .

Medicina:

- La alanil glutamina se utiliza en la nutrición parenteral para apoyar a los pacientes con enfermedades críticas, quemaduras o traumas. Ayuda a mantener la integridad del intestino, reduce las tasas de infección y apoya la función inmunitaria .

Industria:

Mecanismo De Acción

La alanil glutamina ejerce sus efectos al descomponerse en alanina y glutamina. La glutamina es un nutriente clave para las células que se dividen rápidamente, como las del sistema inmunitario y el tracto gastrointestinal. Apoya la síntesis de proteínas, el transporte de nitrógeno y la producción de energía celular. La forma dipéptida asegura un suministro constante de glutamina, evitando la rápida degradación que ocurre con la glutamina libre .

Compuestos Similares:

Glicil-glutamina: Otro dipéptido que proporciona una fuente estable de glutamina, pero puede tener diferentes perfiles de solubilidad y estabilidad en comparación con la alanil glutamina.

Singularidad:

- La alta solubilidad y estabilidad de la alanil glutamina la hacen particularmente valiosa en entornos clínicos e investigativos. Su capacidad para resistir la esterilización y proporcionar un suministro constante de glutamina la diferencia de otras fuentes de glutamina .

Análisis Bioquímico

Biochemical Properties

l-Alanyl-l-glutamine plays a key role in several essential metabolic processes. It is an important modulator of the heat shock protein (HSP) response, a crucial mechanism to maintain cellular homeostasis and to promote cell resistance to injury and death . It is synthesized from glutamate and ammonia by the enzyme glutamine synthetase .

Cellular Effects

During cell culture, this compound is broken down into l-glutamine, an essential nutrient for the cells . It has relevant functions in immune response and in glucose metabolism as well . It enables the synthesis of DNA and RNA, for mRNA synthesis and DNA repair of nucleotide and nucleic acids .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is used as the main oxidative fuel to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells . It also inhibits the NF-κB pathway, regenerating and recovering myofibers through the regulation of the early inflammatory response to muscle injury .

Temporal Effects in Laboratory Settings

It has been observed that it can attenuate the injury and inflammation induced by intense aerobic and exhaustive exercise .

Metabolic Pathways

This compound is involved in several metabolic pathways. As a precursor for purines and pyrimidines, it enables the synthesis of DNA and RNA . It is also used to replenish intermediates of the tricarboxylic acid cycle in rapidly dividing cells .

Transport and Distribution

It is known that after its release into the bloodstream, this compound is transported to be metabolized in several tissues .

Subcellular Localization

It is known that it plays a significant role in different biochemical processes like metabolism, cell proliferation, protein synthesis, and degradation .

Comparación Con Compuestos Similares

Glycyl-glutamine: Another dipeptide that provides a stable source of glutamine but may have different solubility and stability profiles compared to alanyl glutamine.

Uniqueness:

- Alanyl glutamine’s high solubility and stability make it particularly valuable in clinical and research settings. Its ability to withstand sterilization and provide a consistent supply of glutamine sets it apart from other glutamine sources .

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192658 | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; Weak savoury aroma | |

| Record name | Alanylglutamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Alanyl-L-Glutamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2098/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39537-23-0 | |

| Record name | L-Alanyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39537-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039537230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanyl glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alanylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, L-alanyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYL GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5JDO2770Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Alanylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.